molecular formula C17H17ClN2O B2751900 4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride CAS No. 2247106-02-9

4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride

Cat. No. B2751900
CAS RN: 2247106-02-9
M. Wt: 300.79
InChI Key: FSPFTUSRHRSZOO-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride is a chemical compound that is part of the quinoline family . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives are synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .

Scientific Research Applications

Corrosion Inhibition

  • Materials Science Application: Compounds structurally similar to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride have been evaluated for their corrosion inhibition properties on mild steel in acidic solutions. The efficiency of these inhibitors is linked to their molecular structure, including the presence of nitrogen atoms and their molecular weight, which significantly affects their performance as corrosion inhibitors (Kadhim et al., 2017).

Anticancer Activity

  • Pharmacological Research: Derivatives of tetrahydroisoquinoline, a moiety closely related to the core structure of 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been investigated for their potential as anticancer agents. These compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Redda et al., 2010).

Molecular and Electronic Structure Studies

  • Chemical Properties Analysis: Research involving derivatives of quinolinone, similar in structure to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, has provided insights into their molecular and electronic structures through Density Functional Theory (DFT) calculations, electronic absorption spectra, and Natural Bond Orbital (NBO) analysis. These studies contribute to a deeper understanding of the electronic properties and potential applications of these compounds in materials science (Halim & Ibrahim, 2017).

Fluorescence Properties and Photophysics

  • Photophysical Research: The fluorescence properties and photo-induced electron transfer mechanisms of naphthalimide derivatives, which share functional similarities with 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been studied. Such compounds are of interest for their potential applications in sensors, organic electronics, and fluorescence microscopy (Gan et al., 2003).

Antimicrobial Agents

  • Synthesis and Biological Activity: Research has been conducted on the synthesis of new quinazolines as potential antimicrobial agents, indicating the broad spectrum of biological activities of quinolinone derivatives and their potential in developing new antimicrobial therapies (Desai et al., 2007).

Future Directions

Quinoline and its derivatives have been the subject of extensive research due to their diverse biological activities . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and polyheterocycles by direct carbonylation has aroused great interest and provides a clear direction for future research .

properties

IUPAC Name

4-amino-1-benzyl-3-methylquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.ClH/c1-12-16(18)14-9-5-6-10-15(14)19(17(12)20)11-13-7-3-2-4-8-13;/h2-10H,11,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPFTUSRHRSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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